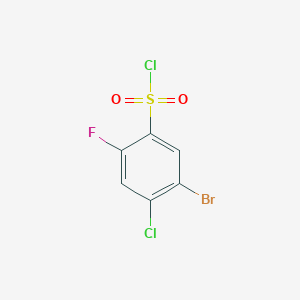

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride

Descripción

Propiedades

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-3-1-6(13(9,11)12)5(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPORJQFAPJYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717836 | |

| Record name | 5-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070972-67-6 | |

| Record name | 5-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-4-chloro-2-fluorobenzene. This can be achieved through the reaction of the aromatic compound with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Coupling reactions: Palladium catalysts and ligands are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with aniline would yield 5-Bromo-4-chloro-2-fluoro-N-phenylbenzenesulfonamide.

Aplicaciones Científicas De Investigación

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Chemical Identity :

Physicochemical Properties :

- Monoisotopic Mass: 305.832 g/mol .

- Reactivity : Highly reactive sulfonyl chloride derivative, acting as a sulfonating agent in nucleophilic substitutions due to electron-withdrawing halogen substituents (Br, Cl, F) .

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzenesulfonyl Chlorides

Below is a comparative analysis of halogenated benzenesulfonyl chlorides with structural similarities:

Key Observations :

- Substituent Effects : The target compound’s trifunctional halogenation (Br, Cl, F) enhances its electrophilic character compared to analogs with fewer substituents (e.g., 2-Bromo-5-fluorobenzenesulfonyl chloride). Methoxy groups (electron-donating) in 5-Bromo-2-methoxybenzenesulfonyl chloride lower reactivity .

- Molecular Weight : The target’s higher molecular weight (307.94 vs. 273.50) correlates with additional halogens, influencing solubility and boiling points .

Functional Group Variants: Sulfonyl Chlorides vs. Benzoyl Chlorides

Key Differences :

- Reactivity : Sulfonyl chlorides (target compound) undergo sulfonation reactions, while benzoyl chlorides participate in acylations. The -SO₂Cl group is more electron-withdrawing than -COCl, affecting reaction pathways .

- Stability : Benzoyl chlorides are generally more moisture-sensitive than sulfonyl chlorides due to weaker leaving groups (Cl⁻ vs. SO₂Cl⁻) .

Halogenated Benzoic Acid Derivatives

Comparison with Target Compound :

- Functionality : Benzoic acids lack the sulfonyl chloride group, limiting their use in sulfonation reactions. However, they serve as precursors for esters and amides .

- Bioactivity : Carboxylic acids are common in drug design (e.g., NSAIDs), whereas sulfonyl chlorides are more reactive intermediates .

Actividad Biológica

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride is a synthetic compound characterized by its halogenated aromatic structure. Its molecular formula is C₆H₂BrCl₂FO₂S, with a molecular weight of approximately 307.95 g/mol. This compound is primarily utilized in organic synthesis, particularly in drug discovery and development due to its reactivity and potential biological activity.

As a sulfonyl chloride, 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride exhibits significant electrophilic properties, making it a versatile reagent in organic chemistry. The synthesis of this compound typically involves multi-step processes that can be optimized for high yields. For instance, microwave-assisted synthesis methods have been developed to enhance production efficiency for biological screening purposes.

While there is no specific documented mechanism of action for 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride, it acts as a bis-electrophilic synthon. This allows it to engage in nucleophilic substitution reactions with various bis-nucleophiles, such as amino alcohols. The compound's ability to form complex molecular structures makes it an important scaffold in the exploration of new chemical entities with potential therapeutic effects.

Biological Activity

Research indicates that derivatives of 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride may exhibit various biological activities, particularly in the context of drug discovery. These derivatives have been explored for their potential therapeutic effects against diseases involving the central nervous system and other targets. The compound's structural features allow it to interact with multiple biological pathways, which has led to its application in synthesizing compounds aimed at treating various conditions.

Table 1: Summary of Biological Activities Associated with Derivatives

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of derivatives based on the structure of 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride. It was found that certain modifications enhanced their efficacy in protecting neuronal cells from oxidative stress, suggesting a promising avenue for treating neurodegenerative diseases.

- Anticancer Activity : Another research effort focused on the application of this compound's derivatives as inhibitors targeting MYC oncogenes. The study employed high-throughput screening methods to identify compounds that effectively inhibited MYC binding to WDR5, demonstrating significant binding affinity improvements when specific halogen substituents were optimized .

- Antimicrobial Properties : A recent investigation highlighted the antibacterial activity of compounds derived from 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride against various pathogens including Staphylococcus aureus and Escherichia coli. This underscores the potential application of these derivatives in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.